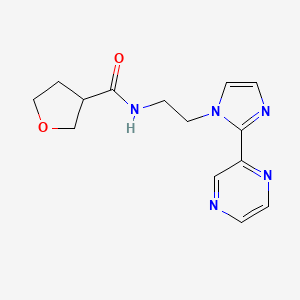
5-Fluoro-2-methylisonicotinic acid
カタログ番号 B2878080
CAS番号:
885588-17-0
分子量: 155.128
InChIキー: BSCAYVVPKICFFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
5-Fluoro-2-methylisonicotinic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, methyl 2-bromo-5-fluoroisonicotinate is reacted with tetrakis (triphenylphosphine)palladium and trimethylaluminum in tetrahydrofuran. The reaction mixture is refluxed for 4 hours, then diluted with ethyl acetate and filtered through a small silica gel pad. The crude product is then dissolved in 5N NaOH solution and stirred at room temperature for 2 hours. The crude product is then purified to yield this compound .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) and the InChI key is BSCAYVVPKICFFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 155.13 . The compound should be stored in a dry room at room temperature .科学的研究の応用
Mechanisms of Action and Clinical Strategies
- 5-Fluorouracil (5-FU) , a closely related compound, is extensively used in cancer treatment. Understanding its mechanism has led to strategies that augment its anticancer activity, although resistance remains a challenge. Emerging technologies aim to identify genes involved in resistance to 5-FU, which could offer new therapeutic targets or predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).
Pharmacology and Biochemistry
- Fluorouracil's biochemistry and pharmacology show it is still the most active antineoplastic agent for advanced colorectal cancer. Its conversion at the nucleotide level is crucial for its action, which includes incorporation into RNA and inhibition of DNA synthesis (Pinedo & Peters, 1988).
Biochemical Modulation to Improve Efficacy
- Research has demonstrated significant improvement in survival and quality of life for advanced colorectal carcinoma patients using biochemical modulation of fluorouracil, highlighting the potential of combining 5-FU with other agents to enhance therapeutic efficacy (Poon et al., 1989).
Novel Applications in Cancer Diagnosis and Treatment
- 5-Aminolevulinic acid (5-ALA) , which shares the fluorination aspect with 5-Fluoro-2-methylisonicotinic acid, is used to identify tumor grades and molecular characteristics in gliomas lacking typical imaging features, demonstrating the potential for fluorinated compounds in enhancing diagnostic accuracy and treatment approaches in oncology (Jaber et al., 2015).
Resistance Mechanisms and Genetic Predictors
- Studies on methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms have explored their role as genomic predictors of clinical response to fluoropyrimidine-based chemotherapy, although results suggest that MTHFR genotype may not independently predict outcomes in colorectal cancer patients under 5-FU-based chemotherapy (Marcuello et al., 2006).
Metabolic Pathways and Drug Resistance
- The metabolism of fluorouracil and resistance mechanisms have been a significant focus, with studies indicating that resistance to 5-FU in colorectal cancer involves upregulation of Nrf2 and HO-1 expression via epigenetic modifications, highlighting the importance of understanding metabolic pathways and resistance mechanisms to develop more effective treatments (Kang et al., 2014).
Safety and Hazards
特性
IUPAC Name |
5-fluoro-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCAYVVPKICFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


To a solution of methyl 2-bromo-5-fluoroisonicotinate (1.0 g, 4.27 mmol) in tetrahydrofuran (25 ml) tetrakis(triphenylphosphine)palladium (495.0 mg, 0.43 mmol) was added. The mixture was stirred for 10 min, and then trimethylaluminum (5.13 ml, 1.00 M in heptane, 5.13 mmol) was added. The mixture was refluxed for 4 h, and the reaction was monitored by TLC (10% EtOAc-Hexane). Then, the reaction was diluted with EtOAc (75 ml) and a few drops of saturated. ammonium chloride were added. The mixture was filtered through a small silica gel pad, followed by removal of the solvent. The crude product was re-dissolved in 5N NaOH solution in water and stirred at room temperature for 2 hours. The crude product was purified on Flashmaster II to afford 250 mg of 5-fluoro-2-methylisonicotinic acid.





Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

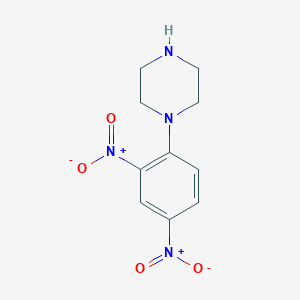
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)
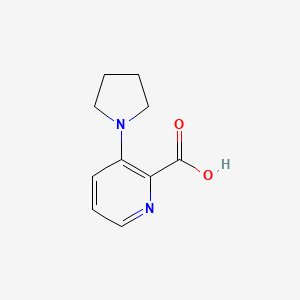
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
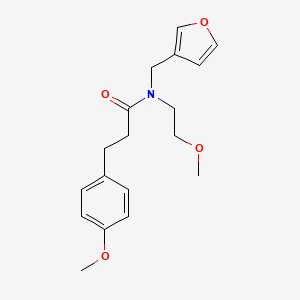
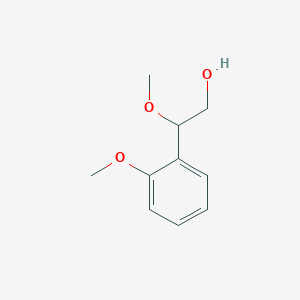
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
